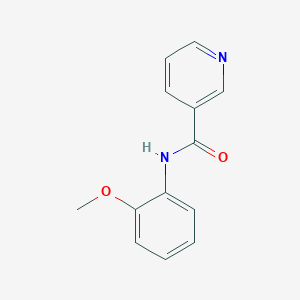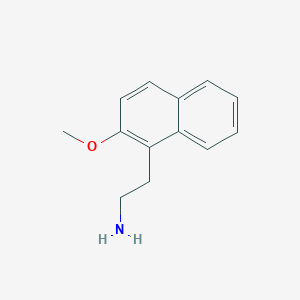
2-(2-Methoxynaphthalen-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxynaphthalen-1-yl)ethanamine is a chemical compound with the CAS Number: 156482-75-6. It has a molecular weight of 201.27 and its IUPAC name is 2-(2-methoxy-1-naphthyl)ethanamine . It is stored at 4 degrees Celsius and is in the form of an oil .
Synthesis Analysis
The synthesis of analogues of this compound has been reported in the literature. For instance, 2-(7-methoxynaphthalen-1-yl)ethanamine, a key intermediate, was prepared from the commercially available compound 2-(7-methoxynaphthalen-1-yl)acetonitrile in two steps . Another method involved a three-step approach starting from a commercially available tetralone precursor .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9,14H2,1H3 . This indicates the presence of 13 carbon atoms, 15 hydrogen atoms, and one nitrogen and oxygen atom each in the molecule.Physical And Chemical Properties Analysis
The compound is an oil and is stored at 4 degrees Celsius . Its molecular weight is 201.27 . The InChI code provides information about its molecular structure .科学的研究の応用
Catalysis and Synthetic Chemistry
2-(2-Methoxynaphthalen-1-yl)ethanamine serves as a starting material or intermediate in various synthetic processes. For instance, it has been used in the regioselective acylation of 2-methoxynaphthalene with acetic anhydride, catalyzed by supported 12-phosphotungstic acid, to produce commercially important intermediates like 1-(6-Methoxynaphthalen-2-yl)ethanone, which is crucial for the production of Naproxen with high selectivity and conversion rates (Kumaraguru et al., 2014). Additionally, it is involved in the one-pot multicomponent synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, exhibiting significant antimicrobial activity (Ashok et al., 2014).
Pharmaceutical Research
In pharmaceutical research, analogues of Agomelatine synthesized from 2-(7-methoxynaphthalen-1-yl) ethanamine have shown potential antidepressant-like activities. These analogues demonstrated protective effects on corticosterone-induced PC12 pheochromocytoma cells and showed significant reduction in immobility time in the forced swim test in mice, indicating antidepressant-like activity with low toxicity (Chang et al., 2014).
Material Science and Catalysis
The compound is also utilized in material science and catalysis. For example, palladium(II) complexes of (pyridyl)imine ligands, derived from 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine and its analogues, have been developed as catalysts for the methoxycarbonylation of olefins, demonstrating the influence of complex structure and olefin chain length on catalytic behavior (Zulu et al., 2020).
Environmental Chemistry
In environmental chemistry, the methylation of 2-naphthol using dimethyl carbonate, a greener agent, was catalyzed by calcined-hydrotalcite supported on hexagonal mesoporous silica to produce 2-methoxynaphthalene, an important intermediate in the production of non-steroidal anti-inflammatory drugs like naproxen. This process exhibits high conversion and selectivity with easily recoverable and reusable catalysts (Yadav & Salunke, 2013).
Safety and Hazards
特性
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGVDLDIASPYHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxynaphthalen-1-yl)ethanamine | |
CAS RN |
156482-75-6 |
Source


|
| Record name | 2-(2-methoxynaphthalen-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)


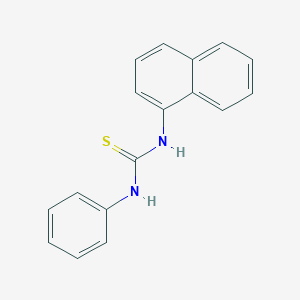
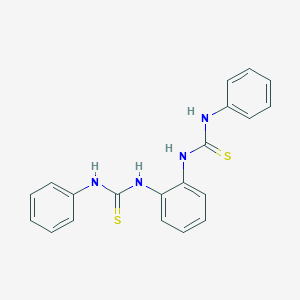
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
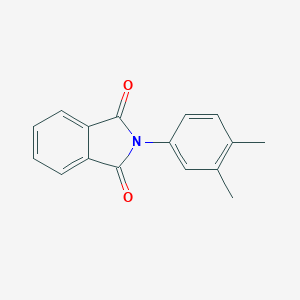
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)

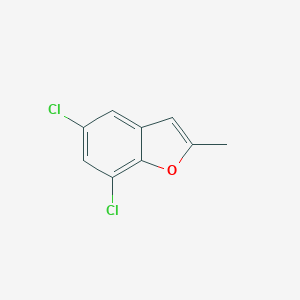
![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)
